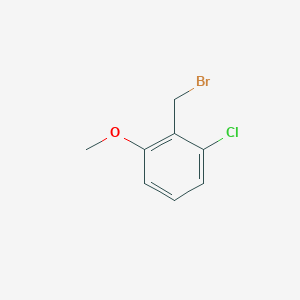

2-(Bromomethyl)-1-chloro-3-methoxybenzene

Overview

Description

2-(Bromomethyl)-1-chloro-3-methoxybenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of a benzene ring substituted with a bromomethyl group, a chlorine atom, and a methoxy group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-chloro-3-methoxybenzene typically involves the bromination of 1-chloro-3-methoxybenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-chloro-3-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under specific conditions.

Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of the corresponding dehalogenated compound.

Scientific Research Applications

2-(Bromomethyl)-1-chloro-3-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. It can be used to modify biomolecules through covalent attachment.

Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-chloro-3-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Similar Compounds

2-(Bromomethyl)-1-chloro-4-methoxybenzene: Similar structure but with the methoxy group in the para position.

2-(Bromomethyl)-1-chloro-3-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

2-(Bromomethyl)-1-chloro-3-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

2-(Bromomethyl)-1-chloro-3-methoxybenzene is unique due to the presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups on the benzene ring. This combination influences its reactivity and makes it a versatile intermediate in organic synthesis.

Biological Activity

2-(Bromomethyl)-1-chloro-3-methoxybenzene, also known by its CAS number 83781-95-7, is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C9H9BrClO

- Molecular Weight: 251.53 g/mol

The compound features a methoxy group and halogen substituents, which are significant in modulating its biological activity.

Biological Activity Overview

Research on this compound is limited; however, related compounds exhibit a range of biological activities. These include:

- Antimicrobial Activity: Similar halogenated compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties: Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation through apoptosis induction.

- Neuroprotective Effects: Certain derivatives have been investigated for their potential to protect neuronal cells from oxidative stress.

The biological activity of halogenated aromatic compounds often involves several mechanisms:

- Receptor Interaction: These compounds may bind to specific cellular receptors, altering signaling pathways.

- Enzyme Inhibition: They can inhibit enzymes critical for cell proliferation and survival.

- Oxidative Stress Modulation: Compounds like this compound may influence oxidative stress levels in cells, contributing to their protective effects.

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial properties of structurally similar brominated compounds. Results indicated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties due to its bromine content.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of halogenated benzene derivatives. The study found that specific compounds could induce apoptosis in human cancer cell lines, potentially through the activation of caspase pathways. While direct studies on this compound are lacking, the structural similarities imply a possibility for similar effects.

Research Findings and Data Tables

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Brominated Aromatics | Inhibition of bacterial growth |

| Anticancer | Halogenated Benzene Derivatives | Induction of apoptosis in cancer cells |

| Neuroprotective | Methoxy-substituted Compounds | Reduction of oxidative stress in neuronal cells |

Properties

IUPAC Name |

2-(bromomethyl)-1-chloro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHMKGCZRSUSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624851 | |

| Record name | 2-(Bromomethyl)-1-chloro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83781-95-7 | |

| Record name | 2-(Bromomethyl)-1-chloro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.